molecular formula C11H9BO4 B14162312 Boronic acid, [4-(5-formyl-2-furanyl)phenyl]- CAS No. 480424-64-4

Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-

Cat. No.: B14162312
CAS No.: 480424-64-4
M. Wt: 216.00 g/mol
InChI Key: MVLWVPKDWMFGMV-UHFFFAOYSA-N
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Description

Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, also known as 5-formyl-2-furanylboronic acid, is an organic compound with the molecular formula C5H5BO4. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a formyl group. It is a versatile reagent widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, typically involves the hydroboration of furan derivatives. One common method is the reaction of 5-formylfuran with boronic acid reagents under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired boronic acid derivative .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety binds to the active site of the enzyme, inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-, is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its phenyl counterparts. This uniqueness makes it particularly useful in specific synthetic applications and in the design of biologically active molecules .

Properties

CAS No.

480424-64-4

Molecular Formula

C11H9BO4

Molecular Weight

216.00 g/mol

IUPAC Name

[4-(5-formylfuran-2-yl)phenyl]boronic acid

InChI

InChI=1S/C11H9BO4/c13-7-10-5-6-11(16-10)8-1-3-9(4-2-8)12(14)15/h1-7,14-15H

InChI Key

MVLWVPKDWMFGMV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(O2)C=O)(O)O

Origin of Product

United States

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